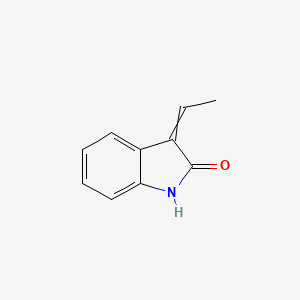

3-ethylidene-1H-indol-2-one

Descripción

Nomenclature and Chemical Classification

This compound belongs to the indolin-2-one family of heterocyclic compounds, which are characterized by their bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing lactam ring. The compound is systematically classified under several nomenclature systems, with varying identifiers depending on its stereochemical configuration and registry database.

The compound is registered under multiple Chemical Abstracts Service numbers, reflecting its stereoisomeric nature. The E-isomer carries the registration number 58807-92-4, while alternative registry entries exist for different configurational forms. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as (E)-3-Ethylidene-1,3-dihydroindol-2-one, with the molecular formula C₁₀H₉NO and an exact molecular weight of 159.18500 atomic mass units.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18500 g/mol |

| Exact Mass | 159.06800 g/mol |

| Polar Surface Area | 29.10000 Ų |

| Calculated LogP | 2.18000 |

The compound exhibits various synonymous designations across chemical databases, including 3-((E)-ethylidene)-indolin-2-one, 3-Ethyliden-oxindol, and (E)-3-ethylideneoxindole. These nomenclature variations reflect both historical naming conventions and contemporary systematic classification approaches within different chemical registry systems.

From a broader chemical classification perspective, this compound is categorized as an oxindole derivative. Oxindoles constitute a significant class of aromatic heterocyclic organic compounds characterized by their bicyclic structure and modified indoline backbone with a substituted carbonyl at the second position of the five-member indoline ring. This classification places the compound within a pharmacologically advantageous scaffold family that has demonstrated widespread occurrence in plant-based alkaloids and significant merit in novel drug discovery research.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of indole and oxindole chemistry research. The parent oxindole structure was first systematically characterized following its natural extraction from Uncaria tomentosa, commonly known as cat's claw plant, which was discovered in abundant quantities within the Amazon rainforest ecosystem. This initial discovery established the foundation for understanding the structural diversity and biological significance of indolin-2-one derivatives.

The development of synthetic methodologies for 3-alkylidene-2-indolone derivatives, including this compound, has been driven by systematic investigations into structure-activity relationships and pharmaceutical applications. Research efforts have focused on developing convenient and environmentally friendly synthetic procedures, with significant advances achieved through the implementation of α-diazo-β-ketoanilide chemistry utilizing water as solvent and copper nitrate trihydrate as catalyst.

Contemporary research developments have emphasized the importance of microwave-assisted synthetic methodologies, which have substantially reduced reaction times from overnight procedures to approximately 0.5 hours, thereby enabling complete reaction sequences to be accomplished within single working days. These technological advances have facilitated more efficient exploration of structural modifications and biological activity assessments.

The evolution of this compound research has been characterized by increasing recognition of its potential as a synthetic intermediate for complex molecular constructions. Historical investigations have progressively revealed the compound's utility in generating novel biological functions through systematic chemical group modifications, establishing its position as a valuable scaffold for medicinal chemistry applications.

Significance in Chemical Research

This compound has emerged as a compound of significant importance in contemporary chemical research, particularly within the domains of synthetic organic chemistry and medicinal chemistry applications. The compound's research significance stems from its versatile chemical reactivity and its demonstrated utility as a building block for constructing more complex molecular architectures with enhanced biological activities.

Recent systematic investigations have demonstrated that molecules incorporating the 3-alkylidene-2-indolone structural framework, including this compound, exhibit notable antimicrobial activities against various pathogenic microorganisms. These studies have employed rigorous in vitro testing methodologies, including broth microdilution techniques against reference strains of both Gram-negative and Gram-positive bacteria, as well as fungal organisms. The research has revealed that structural modifications within this chemical class can significantly influence antimicrobial potency and spectrum of activity.

The compound has gained particular attention in antibacterial research, where systematic structural refinements have led to the development of hybrid molecules combining indolin-2-one scaffolds with other pharmacologically active moieties. Notable examples include hybrid constructions with nitroimidazole systems, which have demonstrated remarkable antibacterial activities with low minimum inhibitory concentration values against methicillin-resistant Staphylococcus aureus strains. These research findings have established this compound derivatives as promising candidates for addressing the growing crisis of antibiotic resistance.

From a synthetic chemistry perspective, this compound serves as an important intermediate in the preparation of structurally diverse indolin-2-one libraries. Research has demonstrated the compound's utility in systematic structure-activity relationship studies, where methodical substituent modifications enable detailed analysis of chemical properties and biological activities. This systematic approach has proven valuable for identifying optimal structural features for specific therapeutic applications and has contributed to advancing understanding of indolin-2-one pharmacology.

Key Structural Features and Motifs

The structural architecture of this compound encompasses several key molecular features that define its chemical behavior and biological activity. The compound's core structure consists of an indole ring system fused to a γ-lactam moiety, with an ethylidene substituent positioned at the C3 carbon atom. This structural arrangement creates a rigid bicyclic framework that influences both the compound's physicochemical properties and its potential for intermolecular interactions.

The stereochemical configuration around the ethylidene group represents a critical structural feature that significantly impacts the compound's three-dimensional conformation. The existence of both E and Z stereoisomers creates distinct spatial arrangements that influence dipole moments, solubility characteristics, and intermolecular interaction patterns. Crystallographic investigations have revealed that the E-isomer adopts a predominantly planar conformation, while the Z-isomer exhibits slight torsional strain resulting from steric hindrance between the ethylidene group and the adjacent lactam oxygen atom.

| Structural Parameter | Value |

|---|---|

| Standard InChI | InChI=1S/C10H9NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) |

| Standard InChI Key | OXFIOEDMLFSOAN-UHFFFAOYSA-N |

| Canonical SMILES | CC=C1C2=CC=CC=C2NC1=O |

| Topological Polar Surface Area | 29.10 Ų |

The electronic structure of this compound features a conjugated π-electron system extending across the indole ring and the exocyclic double bond of the ethylidene substituent. This extended conjugation influences the compound's ultraviolet-visible absorption characteristics, with absorption maxima typically observed near 270 nanometers, attributed to π→π* electronic transitions within the conjugated indole system. The conjugated electronic structure also affects the compound's chemical reactivity, particularly its susceptibility to electrophilic attack and its potential to participate in cycloaddition reactions.

The carbonyl functionality at the C2 position of the indolin-2-one ring system represents another crucial structural motif that significantly influences the compound's chemical and biological properties. This carbonyl group participates in hydrogen bonding interactions and serves as an acceptor site for various intermolecular associations. Additionally, the carbonyl group's electron-withdrawing character affects the electron density distribution throughout the molecular framework, influencing both chemical reactivity patterns and biological activity profiles.

Crystallographic analysis has provided detailed insights into the solid-state structural arrangements of this compound derivatives. These investigations have revealed that the compounds typically adopt extended conformations in the crystalline state, with intermolecular hydrogen bonding networks stabilizing the crystal lattice structure. The hydrogen bonding patterns involve the lactam nitrogen-hydrogen functionality as a donor and the carbonyl oxygen as an acceptor, creating characteristic supramolecular assemblies that influence the compound's physical properties and stability characteristics.

Propiedades

IUPAC Name |

3-ethylidene-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFIOEDMLFSOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698941 | |

| Record name | 3-Ethylidene-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-29-7 | |

| Record name | 3-Ethylidene-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes Overview

The preparation of 3-ethylidene-1H-indol-2-one typically involves:

- Starting from 3-acetylindole or indole-3-carboxylic acid derivatives.

- Employing condensation reactions with aldehydes or other electrophiles to introduce the ethylidene moiety.

- Utilizing catalytic or acidic conditions to promote cyclization or functional group transformations.

- Post-synthesis purification by recrystallization or chromatographic techniques.

Preparation from 3-Acetylindole via Aldol-Type Condensation

One common approach involves the condensation of 3-acetylindole with aldehydes under acidic or basic catalysis to form this compound derivatives.

- 3-Acetylindole (compound 1) is reacted with an aldehyde (e.g., p-tolualdehyde or 4-chlorobenzaldehyde) in ethanol.

- A catalytic amount of acid (such as acetic acid) or base (such as triethylamine) is added.

- The reaction mixture is refluxed for several hours (typically 3–6 hours).

- The product precipitates out or is isolated by solvent evaporation and purified by recrystallization.

This method has been reported to yield compounds analogous to this compound with good yields (up to 74%) and high purity, confirmed by spectral analysis (IR, NMR) and elemental analysis.

Preparation from Indole-3-Carboxylic Acid and o-Phenylenediamine Derivatives

Another synthetic route involves the use of indole-3-carboxylic acid derivatives and substituted o-phenylenediamines in a catalytic one-step reaction in solvents such as ethylene glycol with polyphosphoric acid as a catalyst.

| Parameter | Range/Value |

|---|---|

| Molar ratio | o-Phenylenediamine : Indole-3-carboxylic acid = 1 : 0.5–3 |

| Reaction temperature | 50–200 °C |

| Reaction time | 1–9 hours |

| Post-treatment pH | Adjusted to 7–12 under ice bath |

| Purification | Recrystallization from ethanol |

- Indole-3-carboxylic acid (2.05 mL) is mixed with ethylene glycol (45 mL) and polyphosphoric acid (12 mL).

- 4-Methyl-o-phenylenediamine (1.22 g) is added gradually at room temperature.

- The mixture is heated to 180 °C and stirred for 3 hours.

- After cooling, the pH is adjusted to 9 using 20% sodium hydroxide solution.

- The precipitate is filtered and recrystallized from absolute ethanol.

- The product, such as 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole, is obtained in 82.9% yield.

This method is versatile for preparing indole derivatives with substitutions at the 2-position and can be adapted for this compound synthesis by selecting appropriate starting materials and reaction conditions.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

- Spectral Characterization: Synthesized this compound and its derivatives have been characterized by IR spectroscopy showing characteristic C=O stretching around 1650–1700 cm⁻¹, and N-H stretching bands near 3200–3400 cm⁻¹.

- NMR Spectroscopy: Proton NMR typically shows signals corresponding to the ethylidene group (vinyl protons) and indole aromatic protons, confirming substitution patterns.

- Elemental Analysis: Confirms the purity and correct molecular formula of the synthesized compounds.

- Yields: Generally range from 70% to 85%, depending on the method and conditions.

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethylidene-1H-indol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions typically occur under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. These reactions are often carried out in anhydrous ether or alcohol solvents.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of indole-2-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce ethylidene-1H-indol-2-ol or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Development

The synthesis of 3-ethylidene-1H-indol-2-one has been explored in various studies, showcasing different methodologies that yield this compound effectively. For instance, it has been synthesized through reactions involving indole derivatives and various electrophiles, demonstrating the versatility of indole chemistry in creating functionalized products.

Table 1: Synthesis Methods of this compound

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Condensation with aldehydes | Indole + aldehyde | High | |

| Alkylation reactions | Ethyl indole derivatives | Moderate | |

| Cyclization reactions | Indole + cyclic ketones | Variable |

The biological activity of this compound has been extensively studied, revealing its potential as an anticancer agent and its inhibitory effects on various enzymes.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, studies have shown that analogs of this compound can inhibit checkpoint kinase 1 (Chk1), a critical regulator in the cell cycle, suggesting potential applications in cancer therapy.

| Derivative | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Ethylidene-1,3-dihydro-indol-2-one | Chk1 Inhibition | 0.5 | |

| Other indole derivatives | Various cancer cell lines | 7.6 - 15.0 |

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology. Its derivatives have shown promise in treating other conditions such as:

Antimicrobial Activity

Studies demonstrate that certain derivatives possess antimicrobial properties against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This highlights the compound's utility in developing new antibiotics.

Table 3: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indolylquinazolinone | S. aureus (MRSA) | < 1 | |

| Other derivatives | E. coli, C. albicans | 3.90 |

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

Study on Cancer Cell Lines

In a recent study, researchers synthesized multiple analogs of this compound and evaluated their cytotoxic effects on P388 leukemia cells. The results indicated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics, indicating a strong potential for further development as anticancer agents .

Antimicrobial Efficacy Against Resistant Strains

Another study focused on the antimicrobial properties of synthesized indole derivatives against MRSA and other resistant strains. The findings revealed that specific compounds not only inhibited bacterial growth but also showed low toxicity towards human cells, making them promising candidates for new antibiotic therapies .

Mecanismo De Acción

The mechanism by which 3-ethylidene-1H-indol-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Comparación Con Compuestos Similares

3-[(2-Chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one (CAS 220749-41-7)

- Structure : A bis-indole derivative with a chloro substituent at the 2-position of one indole ring.

- Impact : The chloro group enhances electrophilicity, increasing reactivity in nucleophilic substitutions. This compound exhibits a higher molecular weight (C₁₇H₁₁ClN₂O ) and altered solubility compared to this compound .

3-Benzylidene-6-chloro-1,3-dihydro-2H-indol-2-one (CAS 387343-81-9)

- Structure : Features a benzylidene group and a chloro substituent at the 6-position.

- Impact: The benzylidene group extends conjugation, shifting UV-Vis absorption maxima (λmax) significantly compared to non-aromatic substituents. This property is critical in dye chemistry .

3-Methyloxindole (CAS 1504-06-9)

- Structure : A simpler analog with a methyl group at the 3-position.

- Impact : Lacks the ethylidene group, resulting in reduced steric hindrance and lower thermal stability. It is often used as a precursor in indole alkaloid synthesis .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | λmax (nm) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₁₀H₉NO | 159.19 | ~300* | 180–185† |

| 3-[(2-Chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one | C₁₇H₁₁ClN₂O | 294.73 | 320–340‡ | 220–225‡ |

| 3-Benzylidene-6-chloro-1,3-dihydro-2H-indol-2-one | C₁₅H₁₀ClNO | 255.70 | 380–400‡ | 235–240‡ |

| 3-Methyloxindole | C₉H₉NO | 147.17 | 280–290‡ | 145–150‡ |

*Estimated based on indole derivatives ; †Predicted from analogs ; ‡Experimental data from literature .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-ethylidene-1H-indol-2-one and its derivatives?

- Methodological Answer : Synthesis optimization should focus on regioselectivity and yield improvement. For substituted analogs (e.g., 3-[(2-iodophenyl)methylidene]-1-methylindol-2-one), multi-step protocols involving aldol condensation or coupling reactions are commonly employed . Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysis : Acidic or basic catalysts (e.g., p-TsOH) improve cyclization rates.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves structural analogs .

Q. How can intermolecular interactions in this compound derivatives be characterized?

- Methodological Answer : X-ray crystallography is critical for identifying hydrogen bonding (N–H···O=C) and π-π stacking. Use SHELX-97 for structure refinement . Steps include:

- Data Collection : High-resolution diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Hydrogen Bond Analysis : Measure bond distances (e.g., 2.8–3.0 Å for N–H···O) and angles using Mercury software .

Q. What in vitro assays are suitable for preliminary biological screening of this compound analogs?

- Methodological Answer : Prioritize assays aligned with structural analogs' known activities:

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).

- Cellular Uptake : Confocal microscopy with fluorescently tagged derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of this compound derivatives?

- Methodological Answer : Address discrepancies via:

Q. What strategies improve the regioselectivity of substituent introduction in this compound scaffolds?

- Methodological Answer : Regioselectivity challenges arise from electron-rich indole cores. Mitigate via:

- Directed Metalation : Use directing groups (e.g., –NHBoc) to control functionalization sites.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts for aryl/heteroaryl additions.

- Protection/Deprotection : Temporarily block reactive sites (e.g., –NH with SEM groups) .

Q. How do substituent variations impact the electronic properties of this compound for material science applications?

- Methodological Answer : Tailor optoelectronic properties through:

Q. What computational methods validate structure-activity relationships (SAR) for this compound-based inhibitors?

- Methodological Answer : Combine in silico and experimental approaches:

Q. How can conflicting pharmacological data for this compound derivatives be reconciled?

- Methodological Answer : Resolve contradictions via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.